molecular formula C14H16Cl2N2O2 B5644614 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No. B5644614
M. Wt: 315.2 g/mol
InChI Key: JSFJAKBOYOTURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, also known as DCB-AD, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is not fully understood. However, it has been suggested that 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride exerts its effects by modulating the activity of various enzymes and receptors. For example, 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has been shown to have various biochemical and physiological effects. In animal models, 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has been shown to improve memory and learning, reduce anxiety-like behavior, and increase locomotor activity. 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has also been shown to have antitumor, antiviral, and antibacterial effects. In addition, 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has been shown to modulate the activity of various enzymes and receptors.

Advantages and Limitations for Lab Experiments

3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is also soluble in water and organic solvents, which makes it easy to use in different experimental setups. However, there are limitations to the use of 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride in lab experiments. For example, the mechanism of action of 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the toxicity of 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has not been fully evaluated, which limits its use in certain experimental setups.

Future Directions

There are several future directions for the study of 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. One direction is to further investigate the mechanism of action of 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride and its effects on different enzymes and receptors. Another direction is to evaluate the toxicity of 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride in different animal models and to determine its safety for human use. Furthermore, the potential therapeutic applications of 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride in different fields, including neuroscience, cancer research, and infectious diseases, should be explored in more detail. Finally, the development of new synthesis methods for 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride that are more efficient and cost-effective should be pursued.

Synthesis Methods

3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has been synthesized using different methods, including the reaction of 3,4-dichlorobenzylamine with 1,2-epoxyoctane followed by cyclization with 1,3-diaminopropane. Another method involves the reaction of 3,4-dichlorobenzaldehyde with 1,3-diaminopropane followed by cyclization with 1,2-epoxyoctane. These synthesis methods have been optimized to obtain high yields of 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride.

Scientific Research Applications

3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has been shown to have neuroprotective effects and can improve memory and learning in animal models. In cancer research, 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has been shown to inhibit the growth of tumor cells and induce apoptosis. In infectious diseases, 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has been shown to have antiviral and antibacterial properties.

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c15-11-2-1-10(7-12(11)16)8-18-9-14(20-13(18)19)3-5-17-6-4-14/h1-2,7,17H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFJAKBOYOTURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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